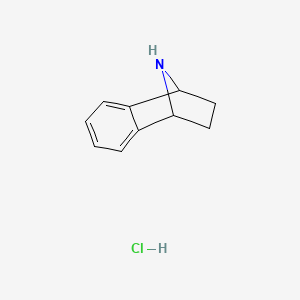

1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride

CAS No.: 5176-31-8

Cat. No.: VC2602958

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5176-31-8 |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride |

| Standard InChI | InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-4,9-11H,5-6H2;1H |

| Standard InChI Key | MIGSXHUGDKAJRK-UHFFFAOYSA-N |

| SMILES | C1CC2C3=CC=CC=C3C1N2.Cl |

| Canonical SMILES | C1CC2C3=CC=CC=C3C1N2.Cl |

Introduction

Chemical Identity and Structural Features

1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is a hydrochloride salt derivative of naphthalene with the molecular formula C₁₀H₁₂ClN, though it is sometimes represented as C₁₀H₁₁N·ClH in scientific literature . The compound is identified by CAS Registry Number 5176-31-8 and has a molecular weight of 181.66 g/mol . Its IUPAC nomenclature includes several acceptable names:

-

1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride

-

11-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene hydrochloride

The compound features a bicyclic naphthalene-based structure with a tetrahydro configuration and an epimine functional group, represented by the SMILES notation: C1(N2)CCC2C3=C1C=CC=C3.Cl . The hydrochloride salt form offers enhanced solubility compared to its free base counterpart.

Structural Representation

The molecular structure consists of a partially hydrogenated naphthalene core with a bridging nitrogen atom forming a tricyclic system. The hydrochloride component exists as a salt with the protonated nitrogen, contributing to its distinct physicochemical properties . The InChI representation is:

InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-4,9-11H,5-6H2;1H

Physical and Chemical Properties

1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride typically appears as a white to off-white crystalline solid with properties suitable for laboratory applications . The compound exhibits enhanced solubility in water due to its salt form, which is advantageous for various research applications requiring aqueous solutions .

Key Physicochemical Properties

The following table summarizes the essential physical and chemical properties of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride:

Synthesis Methods

The preparation of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride involves specific synthetic routes that ensure the integrity of its structural components. Common synthesis approaches include both laboratory-scale and industrial production methods.

Laboratory Synthesis

The primary method for synthesizing this compound involves the reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene (the free base) with hydrochloric acid. This reaction is typically conducted under controlled conditions to ensure product quality:

-

The free base (1,2,3,4-tetrahydro-1,4-epiminonaphthalene) is dissolved in an appropriate solvent

-

Hydrochloric acid is added in a stoichiometric ratio

-

The reaction is performed under inert atmosphere (typically nitrogen or argon)

-

The mixture is maintained at room temperature to prevent decomposition

-

The resulting salt is isolated through filtration or crystallization techniques

Industrial Production

For larger-scale production, the synthesis process is optimized to maximize yield and minimize impurities. Industrial approaches typically include:

-

Scaled-up reaction parameters with precise temperature and pH control

-

Optimized reaction conditions to enhance product formation

-

Purification through crystallization or chromatographic techniques

-

Quality control testing to ensure 95-97% purity standards

The crystallization step is particularly crucial for obtaining high-purity material suitable for research applications, as it removes potential synthesis by-products and unreacted starting materials.

Chemical Reactivity and Reactions

1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride demonstrates specific reactivity patterns that make it valuable for organic synthesis. Its chemical behavior is influenced by both the aromatic naphthalene core and the reactive amine functionality.

Oxidation Reactions

The compound can undergo oxidation reactions when treated with appropriate oxidizing agents:

-

Reaction with sodium hypochlorite in dichloromethane at low temperatures (typically 0°C)

-

Controlled oxidation conditions to prevent over-oxidation of the nitrogen-containing ring

-

Formation of oxidized derivatives with modified electronic properties

Substitution Reactions

The nitrogen-containing functionality enables various substitution reactions:

-

Reaction with pyrimidine derivatives in the presence of bases such as N-ethyl-N,N-diisopropylamine

-

Nucleophilic substitution reactions utilizing the bridging nitrogen

-

Formation of new carbon-nitrogen bonds under specific reaction conditions

These reaction capabilities make 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride a versatile building block for constructing more complex molecular structures.

Research Applications

The unique structural features of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride contribute to its utility across multiple scientific disciplines. Its applications span fundamental organic chemistry to specialized industrial uses.

Synthetic Chemistry Applications

In organic synthesis, this compound serves as:

-

A building block for constructing more complex heterocyclic compounds

-

A precursor for pharmaceutically relevant molecules

-

A reagent in multi-step synthetic pathways

Biological Research

The compound has found applications in biological studies:

-

As a starting material for synthesizing biologically active compounds

-

In studies investigating specific biological processes

Some research has explored the compound's potential anticancer properties, though detailed studies in this area appear to be ongoing and developing .

Industrial Applications

In industrial settings, 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is utilized in:

-

The production of specialty chemicals

-

As an intermediate in the synthesis of industrial chemical products

-

In the development of OLED (Organic Light Emitting Diode) materials and innovative drug intermediates

Comparison with Structurally Related Compounds

Understanding 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride in context requires comparison with structurally related compounds. These comparisons highlight the unique features that distinguish this compound from similar molecules.

Comparative Analysis

The following table provides a comparative analysis of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride with structurally related compounds:

The presence of the epimine group in 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for certain applications .

| Parameter | Specification | Reference |

|---|---|---|

| Purity | 95-97% | |

| Available Quantities | 100 mg, 250 mg, 1 g | |

| Price Range (USD/EUR) | $114-$444 / €114-€444 | |

| Storage Recommendations | Room temperature or refrigerated |

Various chemical suppliers offer this compound for research purposes, with pricing that typically reflects the high purity and specialized nature of the chemical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume